1-Cyclohexyl-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyclohexyl-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C15H25N3OS and its molecular weight is 295.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Cyclohexyl-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea, a compound with potential therapeutic applications, has garnered interest in various fields of biological research. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C15H25N3OS
- Molecular Weight : 295.45 g/mol
- CAS Number : 923232-48-8
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors.
1. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on certain enzymes, which are crucial in various biochemical pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in the treatment of Alzheimer's disease by enhancing cholinergic transmission .
2. Receptor Modulation
The compound has also been identified as a ligand for G-protein-coupled receptors (GPCRs), which play a pivotal role in cell signaling. Its modulation of these receptors can lead to various physiological responses, including anti-inflammatory effects and potential applications in cancer therapy .
Biological Activity Data Table
Case Study 1: Alzheimer's Disease
A study demonstrated that this compound showed promising results in enhancing memory retention in animal models by inhibiting AChE. The compound was compared against standard treatments and exhibited superior efficacy in increasing acetylcholine levels in the brain .
Case Study 2: Cancer Therapy
In vitro studies on FaDu hypopharyngeal tumor cells revealed that this compound induced apoptosis more effectively than the reference drug bleomycin. The mechanism was linked to its ability to modulate M3 muscarinic receptors, which are involved in tumor progression and metastasis .
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(dimethylamino)-2-thiophen-2-ylethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3OS/c1-18(2)13(14-9-6-10-20-14)11-16-15(19)17-12-7-4-3-5-8-12/h6,9-10,12-13H,3-5,7-8,11H2,1-2H3,(H2,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODNZZBPBRJKDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1CCCCC1)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.